3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3,3,3-trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c1-22-14-7-5-12(6-8-14)13-4-2-3-9-20(11-13)15(21)10-16(17,18)19/h5-8,13H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWXMAGJHBXYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, often using a methoxyphenyl halide as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the azepane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of trifluoromethyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenyl group can interact with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| Compound Name | Key Substituents | Molecular Formula | Key Differences from Target Compound |
|---|---|---|---|
| 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one | Trifluoro, 4-methoxyphenyl | C11H9F3O2 | Lacks azepane ring; simpler backbone |
| 3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one | Imidazole, 4-methoxyphenyl | C13H14N2O2 | Azepane replaced with imidazole |
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Triazole, dimethoxyphenyl | C20H21N3O4 | Additional methoxy groups; triazole substituent |
| 3-(4-Methoxyphenyl)-1-phenylpropan-1-one | Phenyl, 4-methoxyphenyl | C16H16O2 | No trifluoro or azepane groups |
| MeO-MBM (3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)propan-1-one) | Hydroxy, tert-butylphenyl | C20H24O3 | Hydroxy group; tert-butyl substituent |
- Fluorinated Analogs: The trifluoro group in 3,3,3-trifluoro-1-(4-methoxyphenyl)propan-1-one (3f) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 3-(4-methoxyphenyl)-1-phenylpropan-1-one .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Predicted using fragment-based methods.
Table 3: Bioactivity Comparison
- Cytotoxicity: Morpholinoethoxy derivatives (e.g., 4a) exhibit superior cytotoxicity against MCF-7 cells compared to non-ether analogs, likely due to improved solubility and target engagement .
- Anticonvulsant Activity: Imidazole-substituted propanones (e.g., 5c) show moderate anticonvulsant effects, suggesting the azepane variant could be optimized for CNS disorders .
Biological Activity
3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity and alters its interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and its structure can be depicted as follows:
This structure includes a propanone core with a trifluoromethyl group and a 4-methoxyphenyl azepan moiety. The presence of the trifluoromethyl group is significant as it enhances the compound's binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group is known to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) .
Cytotoxicity Studies
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of fluorinated ketones have shown selective cytotoxicity against melanoma cells, suggesting that this compound may also display similar properties .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B9 | VMM917 | 10.5 | Induces S-phase arrest |
| 3F-Ketone | A375 | 8.0 | Inhibits tyrosinase activity |
Pharmacological Applications
The compound's unique electronic properties due to the trifluoromethyl group make it a candidate for developing new pharmacological agents. Research has shown that fluorinated compounds can enhance the binding affinity for G-protein coupled receptors (GPCRs), which are critical in many signaling pathways .
Case Studies
Case Study 1: Anticancer Activity
In a study focused on the anticancer potential of fluorinated ketones, researchers evaluated the effects of several derivatives on melanoma cell lines. The results indicated that compounds similar to this compound exhibited selective cytotoxicity and induced cell cycle arrest at the S phase .
Case Study 2: Enzyme Interaction
Another study explored the interaction of fluorinated compounds with prolyl oligopeptidase (PREP), a serine protease linked to neurodegenerative diseases. Compounds with trifluoromethyl groups were found to inhibit PREP activity effectively, suggesting potential applications in treating conditions like Alzheimer’s disease .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3,3,3-Trifluoro-1-[3-(4-methoxyphenyl)azepan-1-yl]propan-1-one?
The synthesis typically involves multi-step reactions, including condensation of 4-methoxyphenyl precursors with azepane derivatives, followed by trifluoromethylation. Key steps include:
- Cyclization : Formation of the azepane ring via reductive amination or nucleophilic substitution .
- Trifluoromethylation : Use of trifluoromethylating agents (e.g., TMSCF₃) under palladium catalysis .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while avoiding protic solvents that may hydrolyze intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product with >95% purity .
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic techniques?
- NMR : ¹H and ¹³C NMR identify the azepane ring (δ 1.5–2.5 ppm for CH₂ groups) and trifluoromethyl signal (δ ~110 ppm in ¹⁹F NMR) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving conformational flexibility in the azepane ring . Non-centrosymmetric packing (observed in analogs) suggests potential nonlinear optical properties .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular formula (C₁₇H₂₁F₃NO₂, MW 328.35 g/mol) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using ATP/GTP analogs .
- Cellular Uptake : LC-MS quantifies intracellular concentrations in HeLa or HEK293 cells .
- Cytotoxicity : MTT assays evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7, A549) .
Advanced Research Questions
Q. How do structural modifications (e.g., azepane vs. piperidine) impact biological activity?
- Ring Size : Azepane’s 7-membered ring enhances conformational flexibility compared to piperidine, improving binding to sterically constrained targets (e.g., GPCRs) .
- Substituent Effects : The 4-methoxyphenyl group increases lipophilicity (logP ~2.8), while the trifluoromethyl group enhances metabolic stability .
- SAR Studies : Analog libraries synthesized via parallel synthesis show >10-fold potency differences in kinase inhibition assays .
Q. What computational strategies predict the compound’s reactivity and binding modes?
- DFT Calculations : B3LYP/6-31G* models predict electrophilic reactivity at the ketone group and nucleophilic attack sites on the azepane ring .
- Molecular Docking : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2), showing hydrogen bonding with Arg120 and hydrophobic interactions with the trifluoromethyl group .
- MD Simulations : GROMACS analyzes conformational stability in aqueous solutions, revealing azepane ring puckering dynamics .
Q. How can reaction yields be optimized for large-scale synthesis?
- Continuous Flow Reactors : Reduce reaction times (from 24h to 2h) and improve yields (by ~15%) compared to batch methods .
- Catalyst Screening : Pd(OAc)₂/Xantphos outperforms other catalysts in trifluoromethylation steps (TOF = 120 h⁻¹) .
- By-Product Analysis : GC-MS identifies impurities (e.g., de-methoxy by-products), mitigated by lowering reaction temperatures to 60°C .
Q. What analytical techniques resolve stability issues under physiological conditions?
- Forced Degradation Studies : HPLC-MS monitors hydrolysis in PBS (pH 7.4), revealing a half-life of 8.2 hours .
- Light Sensitivity : UV-vis spectroscopy shows degradation (λₘₐₓ 270 nm) under UV light, necessitating amber glass storage .
- Thermal Stability : TGA/DSC analysis confirms stability up to 150°C, suitable for lyophilization .
Contradictions and Limitations
- Synthetic Routes : suggests continuous flow reactors improve efficiency, but emphasizes batch methods for purity. Researchers should balance scale and purity requirements.
- Biological Targets : While highlights anti-inflammatory potential, notes variability in kinase inhibition. Target-specific assays are critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
